molecular formula C17H21NO B2853147 N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide CAS No. 2411241-21-7

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide

Cat. No.: B2853147
CAS No.: 2411241-21-7
M. Wt: 255.361
InChI Key: FPIHFYFSEBOGBU-UHFFFAOYSA-N
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Description

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide is an organic compound with a complex structure that includes a naphthalene ring, a propyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes a series of reactions to introduce the propyl group at the nitrogen atom. This can be achieved through reductive amination or other suitable methods.

    Introduction of the But-2-ynamide Moiety: The propylated naphthalene derivative is then reacted with a but-2-ynoic acid derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide: shares structural similarities with other naphthalene derivatives and amides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-7-17(19)18(12-4-2)16-11-10-14-8-5-6-9-15(14)13-16/h5-6,8-9,16H,4,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIHFYFSEBOGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCC2=CC=CC=C2C1)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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